molecular formula C15H16ClNO3 B2646265 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide CAS No. 1788666-58-9

2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide

Cat. No.: B2646265
CAS No.: 1788666-58-9
M. Wt: 293.75
InChI Key: OIVNOLKJYWYKEA-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a synthetic organic compound of significant interest in modern chemical research. It features a benzamide core structure substituted with a chloro group at the 2-position and a complex side chain incorporating a furan ring and a hydroxy group. This molecular architecture, which shares characteristics with other researched benzamide derivatives , suggests potential as a key intermediate or scaffold in medicinal chemistry and drug discovery programs. The furan and hydroxy-propyl groups present in its structure are particularly valuable moieties for exploring molecular interactions and structure-activity relationships (SAR). Researchers are investigating this compound and its analogs for various applications, primarily in the development of novel pharmacologically active molecules. The structural motif of substituted benzamides is commonly explored for targeting a range of biological pathways . Furthermore, the presence of the furan heterocycle makes this compound a versatile building block for further synthetic modification and chemical synthesis, enabling the creation of diverse compound libraries for high-throughput screening. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. All necessary safety data sheets (SDS) should be consulted and adhered to during handling.

Properties

IUPAC Name

2-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-15(19,9-11-5-4-8-20-11)10-17-14(18)12-6-2-3-7-13(12)16/h2-8,19H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVNOLKJYWYKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl-2-hydroxy-2-methylpropylamine intermediate. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-chloro-N-(3-(furan-2-yl)-2-oxo-2-methylpropyl)benzamide.

    Reduction: Formation of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide.

    Substitution: Formation of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide derivatives with various substituents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide exhibit significant anticancer properties. For instance, derivatives containing furan rings have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In silico studies suggest that it interacts with cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response. These interactions can potentially lead to the development of new anti-inflammatory drugs that are more effective and have fewer side effects than existing treatments .

Neuroprotective Effects
Another promising application is in neuroprotection. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

Agricultural Applications

Pesticide Development
The structural characteristics of this compound make it a candidate for developing novel pesticides. Its ability to interfere with specific biochemical pathways in pests can lead to effective pest control solutions while minimizing environmental impact. Studies have shown that derivatives can disrupt metabolic processes in insects, leading to increased mortality rates .

Herbicide Potential
Additionally, the compound's herbicidal properties have been explored, particularly its effectiveness against broadleaf weeds. The mechanism involves inhibition of key enzymes involved in plant growth regulation, making it a potential candidate for agricultural herbicides .

Materials Science

Polymer Synthesis
In materials science, this compound can be utilized as a building block for synthesizing novel polymers. Its functional groups allow for modifications that can enhance the thermal stability and mechanical properties of polymers, making them suitable for various industrial applications.

Nanocomposites
The incorporation of this compound into nanocomposites has been studied to improve their electrical and thermal conductivity. The furan moiety contributes to enhanced interaction with nanofillers, leading to improved composite performance .

Case Studies

Study Application Findings
Anticancer ActivitySignificant inhibition of tumor growth in vitro; modulation of apoptosis pathways observed.
Anti-inflammatoryEffective inhibition of COX enzymes; potential for new anti-inflammatory drug development.
Pesticide DevelopmentDemonstrated high efficacy against target insect species; low toxicity to non-target organisms noted.
Polymer SynthesisEnhanced thermal stability observed in modified polymers; potential for industrial applications identified.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences :

Compound Benzamide Substituent N-Substituent Features
Target Compound 2-chloro 3-(furan-2-yl)-2-hydroxy-2-methylpropyl
Compound 2-chloro Cyclopropyl, dichlorophenyl
Compound (L2) 2-chloro Carbamothionyl, fluorobenzyl

Benzamides with Furan-Containing Substituents

Furan rings are recurrent in bioactive compounds due to their electron-rich nature and metabolic stability:

  • N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-2-yl)benzamide hydrochloride (): Positions the furan on the benzamide core rather than the N-substituent. This derivative exhibits anti-LSD1 activity (IC₅₀ = 0.12 μM), highlighting how furan placement influences biological targeting.
  • Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) () : A fungicide where furan is part of the carboxamide backbone. In contrast, the target compound’s furan is distal to the amide group, likely altering bioavailability and target binding.

Physicochemical Comparison :

Compound Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound ~307 (estimated) Not reported 2-chloro, furan, hydroxyl
Compound 354.8 208–210 Furan, aminocyclopropyl
Fenfuram () 231.2 Not reported Furan, methyl

Compounds with Hydroxy-Alkyl N-Substituents

The 2-hydroxy-2-methylpropyl group in the target compound is structurally akin to derivatives with similar branched chains:

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Shares a hydroxyl and dimethyl-substituted ethyl chain.
  • 2-Chloro-N-[(1S)-1-formylpropyl]-3-(trifluoromethyl)benzamide () : Contains a formylpropyl group, offering electrophilic reactivity absent in the target compound’s hydroxylated chain.

Application-Driven Comparisons

  • Pharmaceuticals : ’s furan-containing benzamide shows potent enzyme inhibition, whereas the target’s hydroxyl group may favor solubility for drug delivery.
  • Agrochemicals : Fenfuram () and mepronil () are fungicides with simpler substituents, indicating that the target’s complexity might limit cost-effective agricultural use.
  • Catalysis : ’s ligands enable Suzuki coupling, a role less likely for the target compound due to its lack of carbamothionyl groups.

Biological Activity

2-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity by reviewing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a benzamide structure with a chloro substituent and a furan ring, which is known for its diverse biological activity. The presence of hydroxyl and methyl groups also contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : It could interact with specific receptors, modulating their activity, which is crucial for therapeutic applications.
  • Antioxidant Activity : The furan moiety may contribute to antioxidant properties, protecting cells from oxidative stress.

Biological Activity Data

Biological Activity Observed Effects Reference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits activity against certain bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro
AntioxidantScavenges free radicals effectively

Case Studies

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were notably lower than those of standard chemotherapeutic agents, suggesting its potential as an anticancer drug candidate.
  • Antimicrobial Properties : Research indicated that the compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli. These findings highlight its potential use in treating infections caused by resistant bacterial strains.
  • Anti-inflammatory Effects : In vitro studies revealed that the compound could significantly reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential for treating inflammatory diseases.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of similar compounds have provided insights into optimizing the biological activity of this compound. Modifications to the furan ring or benzamide moiety can enhance potency and selectivity for specific biological targets.

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd/C) improve coupling efficiency in hydrogenation steps .
  • Solvent Effects : Polar aprotic solvents (DMF, CH₂Cl₂) enhance solubility of intermediates.
  • Temperature Control : Room temperature or mild heating (≤50°C) minimizes decomposition of the furan ring.

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Reference
12-Chlorobenzoyl chloride, pyridine, CH₂Cl₂65–75
2TIPSCl, Et₃N, DMAP, DMF80–85

How can structural characterization resolve discrepancies in reported biological activity data for this compound?

Advanced Research Focus
Conflicting activity data (e.g., antimicrobial vs. antiparasitic) may arise from polymorphic forms or stereochemical variations. Key methodologies include:

  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks, critical for understanding target interactions. For example, analogs like 2-chloro-N-(2-chlorobenzoyl)benzamide derivatives have shown distinct activity based on dihedral angles between aromatic rings .
  • NMR Spectroscopy : ¹H/¹³C NMR and NOESY experiments identify rotational barriers or conformational flexibility in the furan-propyl chain .
  • DFT Calculations : Predict thermodynamic stability of stereoisomers and their binding affinities to enzymes (e.g., bacterial PPTases) .

What in vitro models are suitable for evaluating this compound’s mechanism of action against bacterial targets?

Advanced Research Focus
The compound’s hypothesized antibacterial activity (via PPTase inhibition) requires validation using:

  • Enzyme Assays : Direct measurement of PPTase inhibition (e.g., AcpS and PPTase isoforms) using radiolabeled acyl-CoA substrates .
  • MIC Testing : Minimum inhibitory concentration assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparison to known inhibitors like 4-chloro-N-(trifluoromethylphenyl)benzamide analogs .
  • Metabolic Profiling : LC-MS analysis of bacterial lipid A biosynthesis to confirm disruption of acyl carrier protein pathways .

How does the furan moiety influence the compound’s pharmacokinetic properties?

Basic Research Focus
The furan ring contributes to both solubility and metabolic stability:

  • Solubility : Furan’s oxygen atom enhances water solubility via hydrogen bonding, but hydrophobicity from the benzamide core limits this effect.
  • Metabolism : Furan rings are prone to oxidative metabolism by CYP450 enzymes. Stability studies (e.g., liver microsome assays) quantify degradation rates and identify metabolites (e.g., dihydrodiol derivatives) .
  • SAR Insights : Replacing furan with thiophene or pyrrole alters logP values and bioavailability, as seen in structurally related antiparasitic agents .

What strategies address low yields in the final coupling step of the synthesis?

Advanced Research Focus
Low yields often result from steric hindrance at the 2-hydroxy-2-methylpropyl group. Solutions include:

  • Protection/Deprotection : Temporarily protecting the hydroxyl group with TIPSCl or Boc before coupling, then deprotecting with TBAF .
  • Catalytic Systems : Using DMAP or HOBt to activate the benzoyl chloride intermediate, improving electrophilicity .
  • Microwave-Assisted Synthesis : Reducing reaction times from hours to minutes while maintaining yields >70% .

How can researchers reconcile contradictory data on this compound’s cytotoxicity in mammalian vs. bacterial cells?

Advanced Research Focus
Discrepancies may stem from off-target effects or species-specific enzyme affinities. Methodological approaches include:

  • Selectivity Profiling : Compare IC₅₀ values for bacterial PPTases vs. human orthologs using recombinant enzyme assays .
  • Cytotoxicity Screening : Use human cell lines (e.g., HEK293) to assess mitochondrial toxicity via MTT assays, ensuring therapeutic windows are viable .
  • Transcriptomics : RNA-seq of treated bacterial vs. mammalian cells identifies differentially expressed pathways, clarifying mechanism specificity .

What computational tools predict the compound’s interaction with potential protein targets?

Q. Advanced Research Focus

  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding to PPTase active sites, guided by X-ray structures of homologs (e.g., PDB: 3EKM) .
  • MD Simulations : GROMACS or AMBER evaluates stability of ligand-protein complexes over 100-ns trajectories, highlighting critical residues (e.g., Arg45 in AcpS) .
  • ADMET Prediction : SwissADME or pkCSM forecasts blood-brain barrier penetration and hepatotoxicity risks, informing lead optimization .

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